molecular formula C24H19N3 B289506 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole

7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole

Cat. No. B289506
M. Wt: 349.4 g/mol
InChI Key: IKZCKMPVTBIOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole, also known as DMDBI, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDBI is a fused pyrimido-benzimidazole derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Furthermore, 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of oxidative stress and inflammation, and inhibition of enzyme activity. 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has several advantages for lab experiments, including its ease of synthesis, high yield and purity, and low toxicity profile. However, 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole research, including the investigation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Furthermore, the development of 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole derivatives with improved solubility and efficacy could enhance its therapeutic potential. Additionally, the elucidation of the mechanism of action of 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole could provide insights into its potential clinical applications.

Synthesis Methods

7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been synthesized through various methods, including the reaction of 2,4-diaminopyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, the reaction of o-phenylenediamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and the reaction of 2,4-diaminopyrimidine with 2,3-dichloro-1,4-naphthoquinone. The synthesis of 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been optimized to produce high yields and purity.

Scientific Research Applications

7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been extensively studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and infectious diseases. 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative diseases. In addition, 7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole has been investigated as a potential therapeutic agent for infectious diseases, such as tuberculosis and malaria.

properties

Molecular Formula

C24H19N3

Molecular Weight

349.4 g/mol

IUPAC Name

7,8-dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H19N3/c1-16-13-21-23(14-17(16)2)27-22(19-11-7-4-8-12-19)15-20(25-24(27)26-21)18-9-5-3-6-10-18/h3-15H,1-2H3

InChI Key

IKZCKMPVTBIOIS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N3C(=CC(=NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=CC(=NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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